
4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide, also known as OXO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. OXO belongs to the class of chromene derivatives and is known for its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide in lab experiments is its unique chemical and biological properties, which make it an ideal candidate for various applications. However, the use of 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide in lab experiments is limited by its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for the research on 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide. One of the most promising areas of research is the development of 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide-based drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. In addition, there is a growing interest in the use of 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide in material science, particularly for the development of new materials with unique properties.
Méthodes De Synthèse
4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide can be synthesized using various methods, including the condensation of 4-hydroxycoumarin with 5-phenylisoxazole-3-carbaldehyde in the presence of a suitable catalyst. The resulting compound is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Propriétés
IUPAC Name |
4-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-16-11-19(25-17-9-5-4-8-15(16)17)20(24)21-12-14-10-18(26-22-14)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFRLLQRWYAXFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

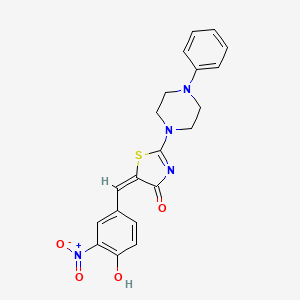
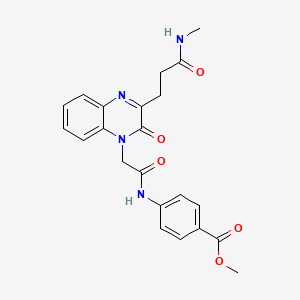
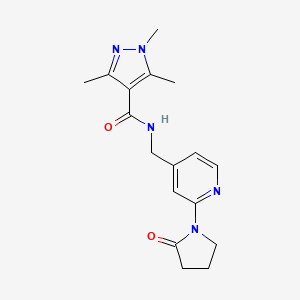
![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)
![(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B2412928.png)
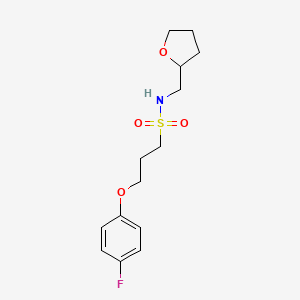

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
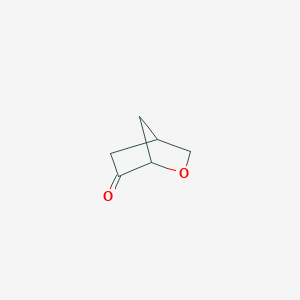
![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)
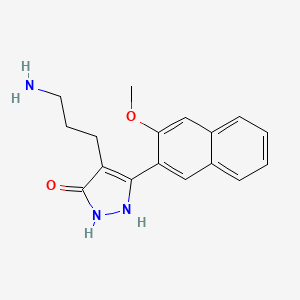
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)